2-Bromo-5-hydrazinylpyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H7BrClN3 |
|---|---|
Molecular Weight |
224.48 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H |
InChI Key |
OVRSNTNKJXSDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NN)Br.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Hydrazinylpyridine Hydrochloride
Precursor Synthesis Strategies for Halogenated Pyridines
The foundation for synthesizing the target compound is the availability of a di-halogenated pyridine (B92270), specifically 2,5-dibromopyridine (B19318). The methods to obtain this and other related building blocks are diverse, often tailored to achieve specific regioselectivity.
2,5-Dibromopyridine is a critical intermediate, and several synthetic routes have been established for its preparation. A common and effective method is the Sandmeyer-type reaction starting from 2-amino-5-bromopyridine. In this process, the amino group is diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, and the resulting diazonium salt is subsequently displaced by a bromide ion, often with cuprous bromide as a catalyst. chemicalbook.comchemicalbook.comgoogle.com
Alternative strategies include the direct bromination of pyridine derivatives. For example, 2-hydroxypyridine (B17775) can be brominated to first yield 2-hydroxy-5-bromopyridine, which is then subjected to a second bromination step to produce 2,5-dibromopyridine. patsnap.com The synthesis can also commence from 2-aminopyridine, which undergoes bromination to form 2-amino-5-bromopyridine, followed by the aforementioned diazotization and bromination sequence. google.com The versatility of 2,5-dibromopyridine as a building block is highlighted by its use in cross-coupling reactions, such as the Negishi coupling, where the differential reactivity of the two bromine atoms allows for sequential, selective functionalization. tandfonline.com
Table 1: Selected Synthetic Routes for 2,5-Dibromopyridine
| Starting Material | Key Reagents | Typical Conditions | Reference(s) |
|---|
Controlling the position of halogen substitution on the pyridine ring is crucial for synthetic chemistry. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.org Such reactions typically favor substitution at the C-3 position. chemrxiv.org
To achieve greater control and milder reaction conditions, several advanced strategies have been developed:
Halogenation of Activated Pyridines: The presence of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) activates the pyridine ring towards electrophilic substitution. Using reagents like N-bromosuccinimide (NBS), these activated pyridines can be regioselectively monobrominated in high yields. researchgate.net
Use of Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the C-2 and C-6 positions for halogenation. This strategy provides a practical and highly regioselective route to 2-halo-substituted pyridines under mild conditions, which are otherwise difficult to synthesize. acs.orgnih.gov
Directed Metalation: The use of directing groups allows for deprotonation at a specific position with a strong base, followed by quenching with a halogen source. This method can provide access to specific isomers that are not favored by other means.
Ring-Opening/Ring-Closing Sequences: Innovative methods, such as the transformation of pyridines into Zincke imine intermediates, allow for highly regioselective halogenation of the resulting alkene-like structures before the ring is closed again to yield 3-halopyridines. chemrxiv.org
Introduction of the Hydrazinyl Moiety via Nucleophilic Substitution Reactions
The introduction of the hydrazinyl group onto the 2,5-dibromopyridine scaffold occurs via a nucleophilic aromatic substitution (SNAr) reaction, where hydrazine (B178648) acts as the nucleophile.
The reaction of a halogenated pyridine with hydrazine or hydrazine hydrate (B1144303) is a standard method for producing hydrazinylpyridines. For the synthesis of 2-Bromo-5-hydrazinylpyridine (B1523665) from 2,5-dibromopyridine, the reaction conditions must be carefully controlled to favor monosubstitution at the desired position. Typically, the reaction involves heating the brominated pyridine with hydrazine hydrate, often in a suitable solvent. researchgate.net
The mechanism for the nucleophilic aromatic substitution on the pyridine ring is a two-step addition-elimination process. quimicaorganica.org The reaction is highly regioselective, strongly favoring substitution at the C-2 and C-4 positions over the C-3 position. stackexchange.comyoutube.com
The process begins with the nucleophilic attack of the hydrazine molecule on the carbon atom bearing a halogen. youtube.com This initial attack breaks the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. youtube.com When the attack occurs at the C-2 (or C-4) position, the negative charge of this intermediate can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. stackexchange.comvaia.com This resonance stabilization of the intermediate is a key factor that lowers the activation energy for the reaction. stackexchange.com In contrast, attack at the C-3 position does not allow for the delocalization of the negative charge onto the ring nitrogen, resulting in a less stable intermediate and a much slower reaction rate. stackexchange.comyoutube.com In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (bromide in this case). youtube.com
Control of Selectivity in Hydrazinylation Reactions
In the reaction of 2,5-dibromopyridine with hydrazine, selectivity is governed by the inherent electronic properties of the pyridine ring. The C-2 bromine is significantly more susceptible to nucleophilic attack than the C-5 bromine. This is because the C-2 position is ortho to the electron-withdrawing ring nitrogen, which activates it for SNAr by stabilizing the anionic intermediate, as described previously. stackexchange.comyoutube.com The C-5 bromine lacks this activation. This difference in reactivity has been exploited in other synthetic contexts, such as selective cross-coupling reactions on 2,5-dibromopyridine. tandfonline.com
Therefore, by controlling the stoichiometry and reaction conditions (e.g., temperature and reaction time), hydrazine can be directed to selectively displace the C-2 bromine, leaving the C-5 bromine intact and yielding 2-bromo-5-hydrazinylpyridine as the major product. Following the successful synthesis of the free base, the final step involves its conversion to the hydrochloride salt. This is typically achieved by dissolving the purified 2-bromo-5-hydrazinylpyridine in a suitable solvent and treating it with hydrochloric acid, which leads to the crystallization and isolation of the desired 2-Bromo-5-hydrazinylpyridine hydrochloride product. google.com
Strategies to Mitigate By-product Formation and Competing Reactions
The synthesis of hydrazinylpyridines is often challenged by competing reactions that can significantly lower the yield of the desired product. The primary side reactions include the formation of dimers and di-substituted products. researchgate.net Effective mitigation strategies are therefore crucial for an efficient synthesis.
One of the most common by-products is the formation of dihydrazinopyridines. researchgate.net This occurs when the starting material reacts with more than one equivalent of the pyridine substrate. A principal strategy to circumvent this is to use a large excess of hydrazine hydrate during the reaction. researchgate.net This ensures that the pyridine derivative is more likely to encounter a hydrazine molecule rather than another substituted pyridine molecule. An alternative approach for large-scale synthesis is the very slow addition of the pyridine starting material to the hydrazine hydrate solution, which maintains an excess of hydrazine throughout the reaction without requiring a large volume. researchgate.net
Influence of Solvent Systems and Catalysts on Reaction Efficiency
The choice of solvents and catalysts plays a pivotal role in directing the reaction pathway, influencing both the rate and the outcome of the synthesis.
Solvent Systems: The selection of an appropriate solvent system is critical and depends on the specific reaction step.
Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) are frequently employed, particularly for the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. pipzine-chem.com These reactions are often conducted at elevated temperatures, typically between 80–100°C. Other aprotic solvents that can be used in related synthetic steps include acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane. google.com
Ethers: Tetrahydrofuran (THF) and diethyl ether are commonly used, especially during the formation of precursor molecules via Grignard reactions. google.com For large-scale operations, a high-boiling ether like diglyme (B29089) may be advantageous to better control reaction conditions. researchgate.net
Alcohols: Simple alcohols, such as ethanol (B145695) and methanol, offer more environmentally friendly options and are used in various synthetic methods, including palladium-catalyzed reductions and nucleophilic substitutions. pipzine-chem.comresearchgate.netgoogle.com
Aromatic Solvents: In the synthesis of intermediates like 2-bromo-5-aldehyde pyridine from 2,5-dibromopyridine, aromatic solvents such as toluene (B28343) and xylene are effective media for the Grignard reaction. google.com
Interactive Data Table: Influence of Solvent Systems To filter the data, click the buttons below.
| Solvent Type | Specific Examples | Typical Application / Reaction Step |
|---|---|---|
| Polar Aprotic | N,N-dimethylformamide (DMF), Acetonitrile, DMSO | Nucleophilic substitution with hydrazine; Palladium-catalyzed couplings. pipzine-chem.comgoogle.com |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Diglyme | Grignard reactions for precursor synthesis. researchgate.netgoogle.com |
| Alcohols | Ethanol, Methanol | Environmentally friendlier options for nucleophilic substitution and reductions. pipzine-chem.comresearchgate.netgoogle.com |
| Aromatic | Toluene, Xylene | Grignard reactions. google.com |
Catalysts: Catalysis is employed to enhance reaction rates and selectivity.
Palladium Catalysts: Palladium-based catalysts are essential for cross-coupling reactions. pipzine-chem.com Specific examples include tetra(triphenylphosphine)palladium(0) and [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride, which are used to form carbon-nitrogen or carbon-carbon bonds. pipzine-chem.comgoogle.com Palladium on carbon (Pd/C) is also utilized as a catalyst for hydrogenation, for example, in the reduction of a nitro group to an amine in an alternative synthetic route. researchgate.netgoogle.com
Base Catalysts: Simple bases like potassium carbonate and sodium carbonate are often added to promote nucleophilic substitution reactions by neutralizing the acid formed during the reaction. pipzine-chem.com
Phase-Transfer Catalysts: In some cases, additives such as tetrabutylammonium (B224687) iodide can function as phase-transfer catalysts, which may help to improve reaction yields. researchgate.net
Interactive Data Table: Catalysts in Synthesis To filter the data, click the buttons below.
| Catalyst Type | Specific Example | Role / Reaction Type |
|---|---|---|
| Palladium | Tetra(triphenylphosphine)palladium(0), Pd/C | Cross-coupling reactions; Reduction of nitro groups. researchgate.netpipzine-chem.comgoogle.com |
| Base | Potassium carbonate, Sodium carbonate | Promotes nucleophilic substitution reactions. pipzine-chem.com |
| Phase-Transfer | Tetrabutylammonium iodide | Additive to potentially increase reaction yield. researchgate.net |
Formation and Isolation of this compound Salt
The final step in the synthesis is the conversion of the 2-bromo-5-hydrazinylpyridine free base into its more stable hydrochloride salt. This process, known as salification, enhances the compound's stability and handling properties. google.com
The procedure typically involves dissolving the purified 2-bromo-5-hydrazinylpyridine base in concentrated hydrochloric acid. google.com The reaction mixture is stirred, sometimes with gentle heating to temperatures around 60–70°C, to ensure the complete formation of the salt. google.com As the hydrochloride salt is significantly less soluble in the acidic medium than its free base form, it precipitates out of the solution upon cooling to around 20°C. google.com
The solid precipitate is then isolated from the solution via filtration. google.com To remove any residual acid and other soluble impurities, the collected filter cake is washed with a suitable organic solvent, such as acetone. google.com Finally, the purified this compound is dried to yield the final product. google.com
Reactivity and Advanced Chemical Transformations of 2 Bromo 5 Hydrazinylpyridine Hydrochloride
Cyclocondensation Reactions of the Hydrazinyl Moiety
The hydrazinyl group (-NHNH₂) of 2-Bromo-5-hydrazinylpyridine (B1523665) is a potent binucleophile, enabling it to react with various dielectrophilic partners to form stable, five-membered heterocyclic rings fused to the parent pyridine (B92270) core. These cyclocondensation reactions are fundamental to creating complex molecular architectures with potential applications in medicinal chemistry and materials science. The primary focus here is on the formation of 1,2,4-triazole (B32235) and pyrazole (B372694) rings, leading to rsc.orgnih.govnih.govtriazolo[4,3-a]pyridine and pyrazolo[1,5-a]pyridine (B1195680) systems, respectively.
Synthesis of Fused 1,2,4-Triazolopyridine Systems
The reaction of the hydrazinyl group with single-carbon electrophiles, such as carboxylic acids, orthoesters, or aldehydes, provides a direct route to the 6-bromo- rsc.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold. This transformation involves an initial condensation to form a hydrazone or related intermediate, followed by a cyclization step, which is often oxidative, to forge the final N-N bond within the triazole ring.
The synthesis of rsc.orgnih.govnih.govtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) precursors can be accomplished through both one-pot and multi-step procedures, each with distinct advantages and limitations.
One-Pot Syntheses: These methods are highly efficient, combining all reactants in a single reaction vessel to produce the final fused product, which minimizes purification steps and reduces waste. rsc.orgnih.govbohrium.com A common one-pot approach involves the condensation of a 2-hydrazinopyridine with an aldehyde in the presence of an oxidizing agent. rsc.org This strategy is valued for its operational simplicity and atom economy. For 2-bromo-5-hydrazinylpyridine hydrochloride, a one-pot reaction with various aromatic aldehydes could proceed at room temperature to yield a range of 3-aryl-6-bromo- rsc.orgnih.govnih.govtriazolo[4,3-a]pyridines.
Scope: The scope of one-pot reactions is often broad, tolerating a variety of functional groups on the aldehyde partner. Both electron-donating and electron-withdrawing groups are generally well-accommodated.
Limitations: The primary limitation of one-pot procedures is the potential for competing side reactions, which can lower the yield and complicate purification. The presence of all reactants and reagents from the start may lead to undesired interactions. Furthermore, optimizing reaction conditions for multiple sequential transformations within a single pot can be challenging.
Multi-Step Syntheses: These approaches involve the sequential isolation of intermediates, offering greater control over the reaction pathway. For instance, the this compound would first be reacted with an acyl chloride or aldehyde to form a stable acylhydrazide or hydrazone intermediate. This intermediate is then purified before being subjected to a separate cyclization step, often under dehydrating or oxidizing conditions.
Limitations: Multi-step syntheses are more time-consuming, labor-intensive, and generate more waste compared to one-pot procedures due to the additional workup and purification steps.
The key step in forming the 1,2,4-triazole ring from a hydrazone intermediate (derived from the reaction of 2-bromo-5-hydrazinylpyridine with an aldehyde) is an oxidative C-N bond formation. Various reagent systems have been developed to facilitate this transformation efficiently. rsc.orgnih.gov
A plausible pathway involves the initial formation of the hydrazone, which then undergoes oxidation. The choice of oxidant is critical for the success of the reaction. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) or iodobenzene (B50100) diacetate, are commonly employed. chemrxiv.org Molecular iodine, often in the presence of a base like potassium carbonate, also serves as an effective and mild oxidizing system for this type of cyclization. nih.gov Additionally, metal-catalyzed oxidative cyclizations, for example using copper(II) salts in conjunction with iodine, have proven effective. rsc.org These systems promote the formation of the N-N bond through a proposed radical or high-valent metal intermediate, leading to the stable aromatic triazole ring.
Table 1: Comparison of Reagent Systems for Oxidative Cyclization
| Reagent System | Typical Conditions | Advantages |
| I₂(molecular iodine) / K₂CO₃ | Reflux in 1,4-dioxane | Mild conditions, readily available reagents. nih.gov |
| (Diacetoxyiodo)benzene | Room temperature or gentle heating | High efficiency for various substrates. |
| Cu(II) / I₂ | Mild conditions | Catalytic use of metal, good yields and regioselectivity. rsc.org |
Formation of Pyrazolopyridine Frameworks
The reaction of this compound with 1,3-dielectrophiles, most notably β-dicarbonyl compounds, is a classic and effective method for constructing the 6-bromopyrazolo[1,5-a]pyridine (B571917) core. nih.gov This reaction is analogous to the Knorr pyrazole synthesis and involves a double condensation to form the fused five-membered pyrazole ring.
The condensation of hydrazines with β-dicarbonyl compounds is a cornerstone of pyrazole synthesis. nih.gov In this context, 2-bromo-5-hydrazinylpyridine reacts with β-diketones, β-ketoesters, or their equivalents to yield substituted 6-bromopyrazolo[1,5-a]pyridines. The reaction typically proceeds by heating the reactants in a solvent such as ethanol (B145695) or acetic acid. The acidic medium facilitates the tautomerization and subsequent nucleophilic attack required for cyclization. nih.gov
The reaction with an unsymmetrical β-dicarbonyl, such as a β-keto ester, generally proceeds with high regioselectivity. The more nucleophilic terminal nitrogen of the hydrazinyl group attacks the more electrophilic ketone carbonyl, while the internal nitrogen attacks the ester carbonyl, followed by dehydration and elimination of alcohol to form the pyrazolopyridinone ring system.
Table 2: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine Derivatives
| β-Dicarbonyl Compound | Reagent Name | Expected Product |
| CH₃COCH₂COCH₃ | Acetylacetone | 6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyridine |
| CH₃COCH₂COOEt | Ethyl acetoacetate | 6-Bromo-2-methylpyrazolo[1,5-a]pyridin-3(2H)-one |
| PhCOCH₂COOEt | Ethyl benzoylacetate | 6-Bromo-2-phenylpyrazolo[1,5-a]pyridin-3(2H)-one |
| (EtO)₂CHCH₂COOEt | Ethyl 3,3-diethoxypropanoate | 6-Bromopyrazolo[1,5-a]pyridin-3(2H)-one |
Intramolecular Ring-Forming Reactions from Suitable Precursors
An alternative strategy for forming the pyrazolopyridine system involves the synthesis of an acyclic precursor from 2-bromo-5-hydrazinylpyridine, which is then induced to cyclize. This approach allows for the construction of functionalities that may not be compatible with direct condensation methods.
One such method involves the Michael addition of the hydrazinylpyridine to an α,β-unsaturated carbonyl compound. For example, reaction with an α,β-unsaturated nitrile could yield a hydrazino-nitrile intermediate. Subsequent acid- or base-catalyzed intramolecular cyclization, where the internal nitrogen of the hydrazine (B178648) moiety attacks the nitrile carbon, would lead to an aminopyrazole ring fused to the pyridine.
Another approach is the reaction with a molecule containing both a carbonyl group and a leaving group in a suitable position. For instance, reacting 2-bromo-5-hydrazinylpyridine with a γ-keto-halide would first form a hydrazone, followed by an intramolecular Sₙ2 reaction where the endocyclic pyridine nitrogen or the exocyclic amino nitrogen attacks the carbon bearing the halide, leading to ring closure. While less common, these intramolecular strategies offer unique pathways to novel substituted pyrazolopyridine frameworks. nih.govnih.gov
Other Heterocycle Annulation Reactions Involving the Hydrazine Functionality
The hydrazine moiety of 2-Bromo-5-hydrazinylpyridine is a key component in the synthesis of fused heterocyclic systems. This functionality readily undergoes condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional electrophiles to construct new rings fused to the pyridine core. nih.gov
One of the most prominent applications is the synthesis of pyrazolo[3,4-b]pyridines. nih.govmdpi.com These structures are formed by reacting the hydrazinylpyridine with suitable precursors, leading to the annulation of a pyrazole ring. researchgate.net The reaction often proceeds by treating the hydrazinylpyridine with an appropriate ketone or aldehyde derivative. For instance, cyclization with α,β-unsaturated ketones can be catalyzed by agents like Zirconium tetrachloride (ZrCl₄). mdpi.comresearchgate.net The regioselectivity of the cyclization can be influenced by the nature of the substituents on the electrophilic partner. nih.gov
Another significant class of fused heterocycles synthesized from hydrazinylpyridines are the mdpi.comrsc.orgchemicalbook.comtriazolo[4,3-a]pyridines. rsc.orgnih.gov These systems can be efficiently prepared through various methods, including one-pot reactions of the hydrazinylpyridine with aldehydes or by reaction with urea (B33335) under microwave irradiation. rsc.orgchemicalbook.com A common strategy involves the condensation of the hydrazine with an aldehyde to form a hydrazone intermediate, which then undergoes oxidative cyclization to yield the triazolopyridine ring. organic-chemistry.org Alternative methods include reactions with chloroethynylphosphonates, which proceed via a 5-exo-dig cyclization pathway. nih.gov
The following table summarizes representative conditions for these annulation reactions.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Hydrazinopyridine | Aromatic Aldehydes | Room Temperature | mdpi.comrsc.orgchemicalbook.comtriazolo[4,3-a]pyridines | rsc.org |
| 5-Amino-1-phenylpyrazole | Unsaturated Ketone | ZrCl₄ | Pyrazolo[3,4-b]pyridines | mdpi.com |
| 2-Hydrazinylpyridine | Urea | Microwave Irradiation | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | chemicalbook.com |
| 2-Hydrazinylpyridine | Chloroethynylphosphonates | CH₃CN, 60 °C | 3-Methylphosphonylated mdpi.comrsc.orgchemicalbook.comtriazolo[4,3-a]pyridines | nih.gov |
Transformations Involving the Bromine Substituent on the Pyridine Ring
The bromine atom at the C2 position of the pyridine ring is a versatile handle for introducing a wide array of substituents through several powerful chemical transformations.
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation, and the bromo-substituent of 2-Bromo-5-hydrazinylpyridine serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically an aryl boronic acid, to form a biaryl linkage. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. This method is highly efficient for creating C-C bonds and functionalizing the pyridine ring with various aryl or heteroaryl groups.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org It allows for the introduction of alkynyl moieties, which are valuable building blocks for further synthetic elaborations. Copper-free Sonogashira protocols have also been developed to circumvent issues like homo-coupling of the alkyne. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene, such as n-butyl acrylate, to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction typically requires a palladium catalyst and a base and is known for its high trans selectivity. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, dppp), and a strong base like sodium tert-butoxide. researchgate.net This method provides a direct route to N-aryl or N-heteroaryl amines and is particularly useful for coupling with volatile amines in sealed tubes. researchgate.netnih.gov
The table below outlines typical conditions for these cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type | Reference |
| Suzuki-Miyaura | Aryl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl Compound | |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine Base | Arylalkyne | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd catalyst | Base (e.g., Et₃N) | Substituted Alkene | organic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd(OAc)₂, Phosphine Ligand | NaOtBu | Arylamine | wikipedia.orgresearchgate.netnih.gov |
The electron-deficient nature of the pyridine ring, particularly when halogenated at the 2- or 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com In this reaction, the bromine atom of 2-Bromo-5-hydrazinylpyridine can be displaced by a variety of strong nucleophiles. This process is analogous to the reaction of nucleophiles with acid chlorides, proceeding through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. youtube.comnih.gov
Common nucleophiles used in SNAr reactions with 2-chloropyridines or 2-bromopyridines include amines, alkoxides, and thiolates. youtube.compipzine-chem.com The reaction often requires elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity in the pyridine ring. youtube.com The reactivity order of halogens as leaving groups in SNAr reactions of N-methylpyridinium ions has been shown to be different from the typical "element effect," indicating a complex mechanism that can be rate-limited by deprotonation of the addition intermediate. nih.gov
In some synthetic pathways, the removal of the bromine substituent is desired. This can be accomplished through reductive debromination or hydrogenolysis. Photochemical methods have been shown to effect the reduction of 2-halo-N-pyridinylbenzamides, where bromo-analogues preferentially yield photoreduced (debrominated) products over cyclized ones. nih.gov Catalytic hydrogenolysis, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a standard method for the reductive cleavage of carbon-halogen bonds. These strategies provide a route to 5-hydrazinylpyridine from its 2-bromo derivative, offering a complementary approach to functionalization where the bromo group acts as a temporary directing group or is simply no longer needed.
Chemo- and Regioselective Reactivity Studies: Dual Functional Group Interplay
The presence of two reactive sites on this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The hydrazine group is a soft nucleophile, while the C-Br bond is an electrophilic site for coupling reactions.
Reaction at the Hydrazine Group: Condensation and cyclization reactions typically occur at the hydrazine moiety under acidic or neutral conditions, often with heating. These reactions exploit the nucleophilicity of the terminal nitrogen atom. nih.gov
Reaction at the Bromine Atom: Metal-catalyzed cross-coupling reactions and SNAr reactions occur at the C2-position. These transformations are generally performed under basic conditions, which can deprotonate the hydrazine group. However, the choice of catalyst, ligand, and base is crucial for directing the reaction to the C-Br bond while minimizing side reactions at the hydrazine. For example, in Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is used to facilitate the catalytic cycle at the C-Br bond. wikipedia.org
Regioselectivity becomes critical in molecules with multiple halogen substituents. In Sonogashira couplings of substrates like 2-bromo-4-iodo-quinoline, the reaction occurs selectively at the more reactive C-I bond over the C-Br bond, demonstrating the predictable nature of these cross-coupling reactions based on halide reactivity (I > Br > Cl). libretexts.org This principle allows for sequential, site-selective functionalization of poly-halogenated pyridines.
Acid-Base Chemistry and Tautomeric Forms of the Hydrazinylpyridine Moiety
The 2-Bromo-5-hydrazinylpyridine molecule possesses both acidic and basic centers. The pyridine nitrogen is a basic site, while the hydrazine protons are acidic and can be removed by a strong base. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated.
The hydrazinylpyridine system can exist in different tautomeric forms. The hydrazine group (-NH-NH₂) can potentially tautomerize, although the hydrazinyl form is generally predominant. More significantly, the products derived from its cyclization reactions exhibit important tautomerism. For example, the resulting pyrazolo[3,4-b]pyridine core can exist in 1H- and 2H-isomeric forms, which can influence their biological activity and chemical properties. nih.govresearchgate.net The acid-base properties of the molecule influence its reactivity; for instance, the basicity of the pyridine nitrogen affects the ease of electrophilic attack on the ring, while the acidity of the hydrazine protons is relevant in base-mediated reactions. pipzine-chem.com
Advanced Synthetic Utility and Applications in Materials Science
2-Bromo-5-hydrazinylpyridine (B1523665) Hydrochloride as a Versatile Molecular Scaffold for Complex Target Molecule Synthesis
2-Bromo-5-hydrazinylpyridine hydrochloride serves as an exemplary molecular scaffold, providing a core structure upon which complex molecules can be systematically assembled. Its utility stems from the differential reactivity of its functional groups—the hydrazine (B178648) moiety, the bromo substituent, and the pyridine (B92270) nitrogen—which can be selectively targeted to build intricate molecular architectures.
The primary amino group of the hydrazine is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and is a key step in the synthesis of various biologically active compounds. Furthermore, the hydrazine group is a critical precursor for the construction of nitrogen-containing heterocycles. Through cyclization reactions with appropriate reagents, it can be converted into stable five- or six-membered rings, such as pyrazoles, triazoles, and pyridazines.
The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. It can serve as a leaving group in nucleophilic aromatic substitution reactions. pipzine-chem.com This dual reactivity allows for the attachment of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.
Table 1: Synthetic Transformations of 2-Bromo-5-hydrazinylpyridine
| Reactive Site | Reaction Type | Resulting Structure/Intermediate | Potential Application |
|---|---|---|---|
| Hydrazine (-NHNH₂) | Condensation | Hydrazones | Synthesis of bioactive molecules, ligand precursors pipzine-chem.comchemimpex.commdpi.com |
| Hydrazine (-NHNH₂) | Cyclization | Fused heterocycles (e.g., Triazolopyridines) | Pharmaceutical intermediates guidechem.com |
| Bromo (-Br) | Nucleophilic Substitution | Ether, amine, or thioether derivatives | Fine chemical synthesis pipzine-chem.com |
Design and Synthesis of Advanced Organic Ligands for Coordination Chemistry
The structural features of 2-Bromo-5-hydrazinylpyridine make it an excellent platform for designing bespoke ligands for coordination chemistry. The pyridine nitrogen atom and the hydrazine group can act in concert as a bidentate chelating system, capable of binding to a single metal center. In related 2-hydrazinopyridine (B147025) complexes with palladium(II) and copper(I), both the pyridine and terminal hydrazine nitrogens coordinate to the metal ion. nih.gov
The synthetic versatility of the hydrazine group is particularly powerful in ligand design. Condensation with various carbonyl compounds (aldehydes or ketones) that contain additional donor atoms (such as N, O, or S) transforms the initial building block into a more complex multidentate ligand. For example, reaction with 2-pyridinecarboxaldehyde would yield a tridentate NNN ligand. This modular approach allows for the systematic synthesis of ligands with tailored coordination spheres, electronic properties, and geometries, which are crucial for applications in catalysis and the development of novel metal-organic materials. chemimpex.com
Table 2: Examples of Ligand Design Strategies
| Modifying Reagent | Resulting Ligand Type | Potential Donor Atoms | Target Metal Ions (Examples) |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde | Schiff Base Hydrazone | N, N, N | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) |
| Salicylaldehyde | Schiff Base Hydrazone | N, N, O | Cu(II), V(IV), Mn(II) |
| Acetylacetone | Hydrazone (keto-enol form) | N, N, O | Ru(III), Rh(III), Pd(II) |
Precursors for Functional Organic Materials, including Conjugated Systems and Polymers
Heterocyclic compounds are fundamental building blocks in the development of functional organic materials used in electronics and photonics. ossila.com this compound serves as a valuable precursor in this field due to its potential for incorporation into larger conjugated systems and polymers. A related isomer, 5-Bromo-2-hydrazinopyridine, has been noted for its utility in preparing materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). pipzine-chem.com
The bromine atom is the key reactive site for polymerization and the extension of π-conjugated systems. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions, the pyridyl unit can be linked to other aromatic or vinylic building blocks. This enables the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties. The presence of the hydrazine group and the pyridine nitrogen offers additional sites for modification, such as post-polymerization functionalization or influencing the material's charge transport characteristics and morphology.
Table 3: Applications in Functional Material Synthesis
| Material Class | Synthetic Strategy | Key Functional Group | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Suzuki or Stille cross-coupling | Bromo group | Organic electronics, sensors, OLEDs |
| Metal-Organic Frameworks (MOFs) | Ligand synthesis and coordination | Hydrazine and Pyridine N | Gas storage, catalysis, separation |
Development of Novel Heterocyclic Building Blocks for Supramolecular Assemblies
Supramolecular chemistry relies on specific, non-covalent interactions to construct large, ordered assemblies from molecular building blocks. 2-Bromo-5-hydrazinylpyridine possesses multiple functional groups capable of participating in the directional interactions that govern molecular self-assembly, such as hydrogen bonding, π–π stacking, and halogen bonding.
The hydrazinyl group is a particularly effective director of supramolecular structures, as it contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of robust and predictable hydrogen-bonding networks, leading to the assembly of molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov The pyridine ring itself contributes to assembly through π–π stacking, where the aromatic faces of adjacent molecules align to create stabilizing interactions. mdpi.com Furthermore, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules to provide an additional layer of directional control in the solid state. nih.gov The interplay of these non-covalent forces allows for the rational design of crystal structures and materials with specific packing motifs. nih.govmdpi.com
Table 4: Non-Covalent Interactions and Resulting Supramolecular Motifs
| Interaction Type | Participating Group(s) | Common Structural Motif |
|---|---|---|
| Hydrogen Bonding | Hydrazine (N-H donors, N acceptors), Pyridine (N acceptor) | Chains, Dimers, Sheets, Rings nih.govmdpi.com |
| π–π Stacking | Pyridine Ring | Stacked columns, Herringbone patterns nih.govmdpi.com |
Analytical and Spectroscopic Characterization of 2 Bromo 5 Hydrazinylpyridine Hydrochloride and Its Derivatives
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-5-hydrazinylpyridine (B1523665) hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromo-5-hydrazinylpyridine hydrochloride is expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydrazinyl group. In a solvent like DMSO-d₆, the acidic protons of the hydrazinyl group and the hydrochloride would be observable. bas.bg The three aromatic protons on the trisubstituted pyridine ring will appear as a set of coupled multiplets. Based on the analysis of related substituted pyridines, the chemical shifts can be predicted. rsc.orgchemicalbook.com The proton at C6, adjacent to the nitrogen, is expected to be the most deshielded. The proton at C4 will be coupled to the protons at C3 and C6, while the proton at C3 will show coupling to the proton at C4.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of C2 and C5 (attached to the hydrazinyl group) will be key indicators of the substitution pattern. mdpi.comrsc.org
2D-NMR Techniques: To confirm the assignments made from 1D spectra, 2D-NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, confirming the connectivity, for instance, between H3 and H4.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of each carbon atom based on its corresponding proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C2 and C5) by observing their correlations with nearby protons. For example, the proton at C3 would show an HMBC correlation to carbons C2, C4, and C5.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-5-hydrazinylpyridine in DMSO-d₆
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) |
|---|---|---|---|
| 2 | - | ~142 | - |
| 3 | ~7.0-7.2 | ~115 | Doublet (d), J ≈ 8-9 Hz |
| 4 | ~7.6-7.8 | ~140 | Doublet of doublets (dd), J ≈ 8-9, 2-3 Hz |
| 5 | - | ~148 | - |
| 6 | ~8.0-8.2 | ~150 | Doublet (d), J ≈ 2-3 Hz |
| -NH-NH₃⁺ | Broad singlets, variable | - | Broad s |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. nih.gov The IR spectrum of this compound would show characteristic absorption bands. nist.govkau.edu.sa The N-H bonds of the hydrazinyl group (-NH-NH₂) and its protonated form (-NH-NH₃⁺) give rise to strong, broad stretching vibrations in the region of 3400-2800 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibrations and N-H bending vibrations also appear in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (Hydrazinium) | 3400 - 2800 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=C, C=N stretch (Pyridine ring) | 1600 - 1450 | Medium to Strong |
| N-H bend | 1620 - 1550 | Medium |
| C-N stretch | 1350 - 1250 | Medium |
| C-Br stretch | 600 - 500 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For 2-Bromo-5-hydrazinylpyridine (C₅H₆BrN₃), HRMS is critical for confirming its identity. A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom. mdpi.com HRMS can distinguish the bromide ion from other interfering ions, such as phosphonic acid, which may be present as impurities. mdpi.com
The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways could include the loss of the hydrazinyl group, the bromine atom, or cleavage of the pyridine ring.
Table 3: Expected HRMS Data for the Molecular Ion of 2-Bromo-5-hydrazinylpyridine
| Ion | Elemental Formula | Calculated m/z | Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₅H₆⁷⁹BrN₃ | 186.9745 | ~100% |
| [M+2]⁺ | C₅H₆⁸¹BrN₃ | 188.9725 | ~98% |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. researchgate.net These absorptions are due to π→π* and n→π* electronic transitions. youtube.com The pyridine ring is a conjugated system, and its absorption maxima (λmax) are sensitive to the nature and position of substituents. The bromo and hydrazinyl groups, as well as the protonation in the hydrochloride form, will influence the energy of the molecular orbitals and thus shift the λmax values compared to unsubstituted pyridine. researchgate.netnist.gov
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Methanol)
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π | ~210-230 and ~260-280 |
| n → π | ~300-320 (weak) |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating a compound from by-products, starting materials, and other impurities, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and other chemical substances. pensoft.net A robust reversed-phase HPLC (RP-HPLC) method can be developed and validated for this compound according to International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.inich.org
Method Development: A typical method would involve a C18 stationary phase, which is effective for retaining moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure good peak shape and resolution. researchgate.net Detection would be performed using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm).
Method Validation: Once developed, the method must be rigorously validated to ensure it is suitable for its intended purpose. scribd.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 5: Typical RP-HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH ~3-4) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~270 nm |
| Injection Volume | 10-20 µL |
Table 6: Summary of HPLC Validation Parameters according to ICH Guidelines
| Validation Parameter | Acceptance Criteria (Typical) |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
Application of Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of organic reactions, offering a rapid and cost-effective means to assess the progress of a synthesis. In the context of this compound, TLC is instrumental in tracking the conversion of starting materials to the desired product.
The synthesis of 2-Bromo-5-hydrazinylpyridine typically involves the reaction of a di-halogenated pyridine with hydrazine (B178648). TLC is used to observe the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The difference in polarity between the starting materials and the product allows for their separation on the stationary phase.
While specific Rf values for this compound are not extensively reported in the literature, a common solvent system for similar aromatic amines and hydrazines on silica (B1680970) gel plates is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve clear separation of the spots. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the pyridine ring. Additionally, staining with a potassium permanganate (B83412) solution can be used to visualize compounds that are susceptible to oxidation.
Table 1: Representative TLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The exact ratio is determined empirically for optimal separation. |
| Visualization | UV light (254 nm), Potassium permanganate stain |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.
The asymmetric unit of 2-Bromo-6-hydrazinylpyridine contains two conformationally non-equivalent molecules. nih.gov This highlights the potential for conformational polymorphism in this class of compounds. The crystal structure is stabilized by these non-covalent interactions, which dictate the molecular packing. For the hydrochloride salt of 2-Bromo-5-hydrazinylpyridine, it is expected that the protonation would occur at one of the nitrogen atoms, likely the more basic hydrazinyl nitrogen or the pyridine ring nitrogen, leading to distinct hydrogen bonding patterns and crystal packing compared to the free base.
Table 2: Crystallographic Data for the Isomer 2-Bromo-6-hydrazinylpyridine
| Parameter | Value | Reference |
| Chemical Formula | C5H6BrN3 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P212121 | nih.gov |
| Unit Cell Dimensions | a = 4.86 Å, b = 11.12 Å, c = 23.45 Å | nih.gov |
| Key Interactions | N—H···N hydrogen bonds, Br···Br halogen bonds, π-π stacking | nih.gov |
Advanced Chiroptical Studies (if Enantiomers or Diastereomers are Relevant)
Advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and are essential for determining the absolute configuration and conformational preferences of enantiomers and diastereomers.
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit enantiomerism or diastereomerism. Consequently, advanced chiroptical studies are not relevant for the characterization of this compound in its isolated form.
Chiroptical studies would become relevant if this compound were used as a synthon to create new chiral molecules, for instance, by reacting the hydrazinyl group with a chiral aldehyde or ketone to form a chiral hydrazone. In such cases, ECD and VCD could be employed to study the stereochemistry of the resulting chiral derivatives.
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Hydrazinylpyridine Hydrochloride
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict a wide array of molecular characteristics, from the ground state energy to the distribution of frontier molecular orbitals. Such studies on substituted pyridines have demonstrated the significant influence of substituents on the electronic environment of the pyridine (B92270) ring. ias.ac.inresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
For 2-Bromo-5-hydrazinylpyridine (B1523665) hydrochloride, the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydrazinyl group are expected to significantly influence the energies of the frontier orbitals. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energy values for these orbitals. acs.org The protonation of the pyridine nitrogen or the hydrazinyl group in the hydrochloride salt would further modulate these energies.
Table 1: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-Bromo-5-hydrazinylpyridine
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.33 |
Note: These values are hypothetical and representative for a substituted pyridine derivative, calculated using DFT. Actual values for 2-Bromo-5-hydrazinylpyridine hydrochloride would require specific computation.
The distribution of the HOMO and LUMO across the molecule is also revealing. The HOMO is anticipated to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring and the bromine atom, reflecting the sites for potential nucleophilic and electrophilic attack, respectively. rsc.org
Electrostatic Potential Surfaces and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the electron density surface, with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.net
Prediction of Chemical Reactivity via Fukui Indices and Reaction Descriptors
Fukui functions are powerful reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org
Condensed Fukui functions, which assign a value to each atom in the molecule, are particularly useful for predicting regioselectivity.
ƒ+ : Indicates the propensity of a site for nucleophilic attack.
ƒ- : Indicates the propensity of a site for electrophilic attack.
ƒ0 : Indicates the propensity of a site for radical attack.
For this compound, the nitrogen atoms of the hydrazinyl group are expected to have high ƒ- values, making them prone to electrophilic attack. The carbon atom attached to the bromine is a likely candidate for a high ƒ+ value, suggesting it as a site for nucleophilic substitution. researchgate.nettandfonline.com
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in 2-Bromo-5-hydrazinylpyridine
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |
| C2 (C-Br) | 0.15 | 0.05 |
| N (pyridine) | 0.08 | 0.12 |
| N (hydrazinyl) | 0.04 | 0.25 |
| Br | 0.10 | 0.03 |
Note: These values are illustrative and serve to demonstrate the application of Fukui functions. Precise values require specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.govmdpi.com
Simulations in a solvent box (e.g., water) can reveal how the molecule interacts with its environment. Key interactions to investigate would include hydrogen bonding between the hydrazinyl group and solvent molecules, as well as the interactions of the bromide and hydrochloride ions. The conformational flexibility of the hydrazinyl group and its orientation relative to the pyridine ring are of particular interest, as these can influence the molecule's ability to bind to biological targets or self-assemble. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Structures through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition state structures. For reactions involving this compound, such as nucleophilic aromatic substitution at the C-Br bond or reactions at the hydrazinyl group, computational methods can map out the entire reaction pathway. rsc.orgrsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. mdpi.com These models are valuable for predicting the reactivity of new, unsynthesized compounds. researchgate.netnih.gov
For a series of substituted 2-bromo-pyridines, including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The model would use various molecular descriptors as independent variables. These descriptors can be calculated computationally and include:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum chemical descriptors: Fukui indices, electrostatic potential values.
By correlating these descriptors with experimentally determined reactivity data for a training set of compounds, a predictive model can be built. This model could then be used to estimate the reactivity of this compound and other related compounds, aiding in the design of molecules with desired reactivity profiles. The biological importance of heterocyclic compounds often stems from their reactivity, making QSRR a valuable tool in drug discovery and development. derpharmachemica.comopenmedicinalchemistryjournal.com
Absence of Publicly Available Research on Virtual Screening and Ligand-Based Design of this compound Precludes Article Generation
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Virtual screening and ligand-based design are powerful computational techniques in drug discovery. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Ligand-based drug design, on the other hand, relies on the knowledge of molecules known to interact with a target to develop a model that can predict the activity of new compounds. These methodologies are fundamental to modern computational chemistry and play a crucial role in the exploration of chemical space for therapeutic applications.
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Emerging Research Perspectives and Future Challenges
Development of More Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic and medicinal chemistry. rsc.orgnih.gov Traditional methods for producing compounds like 2-Bromo-5-hydrazinylpyridine (B1523665) hydrochloride often rely on harsh reagents and generate significant waste. The principles of green chemistry aim to address these shortcomings by developing more environmentally benign and efficient synthetic routes.
Current research in green pyridine synthesis focuses on several key areas. One approach involves the use of earth-abundant metal catalysts, such as iron, to facilitate cyclization reactions that form the pyridine ring. rsc.org For instance, an iron(III) chloride-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to produce substituted pyridines in high yields without the need for additives. rsc.org Another strategy is the development of solvent- and halide-free methods. A notable example is the atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which avoids the use of hazardous solvents and halide reagents. rsc.org
Microwave-assisted organic synthesis is another powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net The synthesis of novel pyridine derivatives has been successfully achieved using microwave irradiation, demonstrating its potential for creating complex molecules efficiently. nih.gov The overarching goals for green pyridine synthesis include favoring uncatalyzed multi-component reactions where possible, using atom-efficient oxidants like O₂ or H₂O₂ instead of heavy metals for aromatization steps, and preferring one-pot or telescoped processes to minimize intermediate isolations and waste. acsgcipr.org
The table below summarizes various green chemistry approaches applicable to the synthesis of pyridine scaffolds.
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Iron Catalysis | Utilizes abundant, low-toxicity metal; avoids precious metals. | Iron-catalyzed cyclization of ketoxime acetates and aldehydes for symmetrical pyridines. | rsc.org |
| Solvent-Free Synthesis | Reduces or eliminates the use of hazardous organic solvents. | C-H functionalization of pyridine N-oxides with dialkylcyanamides. | rsc.org |
| Microwave-Assisted Synthesis | Accelerates reaction rates; improves yields. | One-pot multicomponent reaction to synthesize 3-pyridine derivatives. | nih.gov |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step, increasing efficiency. | Hantzsch-type synthesis of tetrahydropyridines. | acsgcipr.org |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous, highly controlled systems. These technologies offer significant advantages, including improved safety, enhanced reaction control, higher yields, and the potential for rapid library synthesis.
Flow chemistry, in particular, is well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or requiring cryogenic temperatures. A prime example is the synthesis of disubstituted pyridines from dibromopyridines via bromine/lithium exchange. rsc.org In a batch process, this reaction typically requires temperatures below -70°C to prevent side reactions. However, using a flow microreactor, the reaction can be performed at significantly higher temperatures (e.g., -28°C) due to the short residence times and efficient temperature control, eliminating the need for cryogenic conditions. rsc.orgresearchgate.net This methodology has been successfully applied to various dibromopyridines, including 2,5-dibromopyridine (B19318), a close structural relative of the precursor to the title compound. rsc.org
Automated platforms can be combined with flow chemistry to generate libraries of compounds for drug discovery and materials science. nih.gov For example, an automated continuous flow synthesis has been developed for producing spirocyclic tetrahydronaphthyridines, another class of nitrogen-containing heterocycles. nih.gov This system uses an autosampler to sequentially introduce different starting materials into the flow reactor and collect the resulting products, enabling the rapid creation of a diverse set of molecules. nih.gov The principles demonstrated in these systems could be adapted for the high-throughput synthesis and derivatization of 2-Bromo-5-hydrazinylpyridine, accelerating the discovery of new bioactive compounds.
The following table outlines the key parameters and outcomes of a representative flow chemistry synthesis of a disubstituted pyridine.
| Parameter | Value/Condition | Outcome | Reference |
| Starting Material | 2,3-Dibromopyridine | Successful Br/Li exchange and subsequent reaction. | researchgate.netrsc.org |
| Reagent | n-BuLi in hexane (B92381) | Generation of a pyridyllithium intermediate. | researchgate.netrsc.org |
| Electrophile | Iodomethane | Formation of 2-bromo-3-methylpyridine. | researchgate.netrsc.org |
| Reactor Type | T-shaped micromixer and microtube reactor | Efficient mixing and reaction control. | rsc.org |
| Temperature | -20°C to -50°C | Avoidance of cryogenic conditions typically required in batch. | researchgate.net |
| Residence Time | Seconds to minutes | Precise control over reaction time, minimizing side products. | rsc.org |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The hydrazinylpyridine scaffold is rich in chemical functionality, offering opportunities for novel and unconventional transformations. The hydrazinyl group (-NHNH₂) is a potent nucleophile and can participate in a variety of condensation and cyclization reactions. The bromo substituent provides a handle for cross-coupling reactions, and the pyridine ring itself can be functionalized.
A significant area of emerging research is the catalytic transformation of the hydrazinyl group. One innovative example is the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes. rsc.org In this reaction, the hydrazinyl group is extruded as nitrogen gas (N₂), and a new carbon-carbon bond is formed between the pyridine ring and the alkyne. This method provides a green and efficient route to 2-(alkyl/arylethynyl) pyridines, which are valuable scaffolds in medicinal chemistry, including as antagonists for the mGluR5 receptor. rsc.org The reaction proceeds at room temperature under an oxygen atmosphere, with water and nitrogen as the only byproducts, highlighting its environmental credentials. rsc.org
This type of denitrogenative coupling represents a departure from the traditional reactivity of hydrazines, which typically involves the formation of hydrazones or pyrazoles. Exploring other catalytic systems and reaction partners could unlock a wide range of new transformations for 2-Bromo-5-hydrazinylpyridine, enabling the synthesis of previously inaccessible molecular architectures.
Design of Bio-orthogonal Chemical Probes and Tags Utilizing the Hydrazinylpyridine Scaffold
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov This field has revolutionized our ability to study biomolecules in their natural environment. The development of new bio-orthogonal probes and chemical tags is a continuous effort, driven by the need for reactions with tunable kinetics and high specificity. nih.govresearchgate.net
The hydrazinylpyridine scaffold is an attractive candidate for the design of bio-orthogonal probes. The hydrazinyl group can react selectively with aldehydes and ketones to form stable hydrazone linkages. This reaction is widely used in bioconjugation to label proteins, carbohydrates, and other biomolecules that have been metabolically or genetically engineered to contain a carbonyl group.
Furthermore, the pyridine ring itself can be engineered to create highly reactive tags for specific protein modifications. For example, pyridine derivatives bearing both a fluorine atom and a phenylsulfonyl group have been developed as thiol-specific chemical tags. researchgate.net The electronic properties of the pyridine ring and its substituents can be tuned to modulate the reactivity of the tag, allowing for precise control over the labeling reaction. researchgate.net The 2-bromo-5-hydrazinylpyridine scaffold could serve as a dual-function probe, with the hydrazinyl group targeting carbonyls and the bromo-substituted pyridine available for further modification or to influence the electronic properties of the molecule.
Synergistic Experimental and Computational Approaches for Rational Compound Design and Discovery
The integration of computational methods with experimental synthesis and biological evaluation has become an indispensable tool in modern drug discovery. nih.govyoutube.com This synergistic approach allows for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties, while reducing the time and cost associated with traditional trial-and-error methods. idw-online.deacs.org
For derivatives of 2-Bromo-5-hydrazinylpyridine, computational tools can be applied at multiple stages of the discovery pipeline. Molecular docking studies can predict how these molecules bind to a target protein, providing insights into the key interactions that drive biological activity. researchgate.netnih.gov For instance, docking simulations have been used to validate the inhibitory mechanism of novel hydrazino derivatives against enzymes like cyclooxygenase (COX). nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. youtube.com These models can then be used to predict the activity of new, unsynthesized molecules, helping to prioritize which compounds to synthesize and test. Furthermore, computational methods can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the discovery process. nih.gov
Recent studies have demonstrated the power of combining synthesis, biological testing, and computational analysis for developing new hydrazide-hydrazone derivatives as antimicrobial agents. mdpi.com In these studies, molecular dynamics simulations and binding free energy calculations were used to understand the stability and affinity of the most active compounds within the active site of their target enzyme, DNA gyrase B. mdpi.com This level of detailed, synergistic analysis provides a robust platform for the structure-based design of the next generation of therapeutic agents derived from the hydrazinylpyridine scaffold.
The table below illustrates how computational and experimental approaches can be synergistically applied in compound discovery.
| Stage | Computational Approach | Experimental Approach | Synergy |
| Hit Identification | Virtual screening, molecular docking | High-throughput screening | Computationally pre-screens large libraries to identify promising candidates for experimental testing. |
| Lead Optimization | QSAR modeling, free energy calculations | Synthesis of analogs, in vitro/in vivo testing | Computational predictions guide the design of new analogs with improved properties, which are then synthesized and tested. |
| Mechanism of Action | Molecular dynamics simulations | X-ray crystallography, enzyme kinetics | Simulations provide dynamic insights into binding modes, complementing static structural data and kinetic measurements. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-5-hydrazinylpyridine hydrochloride, and how do reaction conditions influence yield and purity?
- The synthesis typically involves nucleophilic substitution or coupling reactions starting from halogenated pyridine precursors. For example, bromine-substituted pyridines react with hydrazine derivatives under controlled temperatures (0–5°C) to minimize side reactions . Purification often includes recrystallization or column chromatography to achieve >95% purity. Industrial-scale methods use continuous flow reactors for improved efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the hydrazinyl group (δ 4.5–5.5 ppm) and bromine substitution on the pyridine ring. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 188.03 (free base) and 224.49 (hydrochloride form) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity .
Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The hydrazinyl (-NH-NH₂) group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. The bromine atom at the 2-position facilitates Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives .
Intermediate Research Questions
Q. What are the key challenges in optimizing coupling reactions involving this compound?
- Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) are critical for Suzuki-Miyaura couplings. Challenges include avoiding dehalogenation side reactions, which can be mitigated by using anhydrous solvents (e.g., DMF) and inert atmospheres . Yields range from 60–85% depending on substituent steric effects .
Q. How do structural modifications (e.g., halogen position, counterion) affect solubility and stability?
- The hydrochloride salt improves aqueous solubility (∼10 mg/mL in H₂O) compared to the free base. Replacing bromine with chlorine reduces steric hindrance but may lower electrophilicity. Methoxy or hydroxy substituents at the 5-position increase polarity but reduce stability under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyridine derivatives?
- Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay conditions (e.g., pH, serum proteins). For example, hydrazinylpyridines show variable IC₅₀ values (1–50 µM) in kinase assays due to redox-sensitive hydrazine groups. Validating results under anaerobic conditions or using stabilized analogs (e.g., mesylate salts) improves reproducibility .
Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?
- Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites. For instance, the hydrazinyl group forms hydrogen bonds with ATP-binding pockets in kinase targets .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques for air-sensitive reactions to prevent oxidation of the hydrazinyl group .
- Biological Assays : Include reducing agents (e.g., DTT) in buffers to stabilize hydrazine derivatives during in vitro testing .
- Safety : Adhere to GHS Category 2 (H315, H319, H335) for skin/eye irritation and respiratory toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
